molecular formula C30H56O6 B053129 Trinonanoin CAS No. 126-53-4

Trinonanoin

Cat. No.: B053129
CAS No.: 126-53-4
M. Wt: 512.8 g/mol
InChI Key: YRIMSXJXBHUHJT-UHFFFAOYSA-N
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Description

Tripelargonin (systematic name: propane-1,2,3-triyl tris(nonanoate)) is a saturated triglyceride composed of three pelargonic acid (nonanoic acid, C9:0) chains esterified to a glycerol backbone. It is denoted by the shorthand notation "9.9.9," reflecting its three nine-carbon acyl chains. Tripelargonin has garnered attention in materials science due to its thermal properties, particularly its phase-change behavior, with a melting point range of −30°C to −26°C and an enthalpy of fusion of ~10.7 kJ/mol . It is also utilized in cosmetic formulations as an emollient and stabilizer, as evidenced by its inclusion in anti-aging products .

Properties

IUPAC Name

2,3-di(nonanoyloxy)propyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H56O6/c1-4-7-10-13-16-19-22-28(31)34-25-27(36-30(33)24-21-18-15-12-9-6-3)26-35-29(32)23-20-17-14-11-8-5-2/h27H,4-26H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIMSXJXBHUHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155039
Record name Tripelargonin
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Molecular Weight

512.8 g/mol
Source PubChem
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CAS No.

126-53-4
Record name Trinonanoin
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Record name Tripelargonin
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Record name Tripelargonin
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Record name Tripelargonin
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Record name Propane-1,2,3-triyl trinonan-1-oate
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Preparation Methods

Acid-Catalyzed Esterification

The most common laboratory method involves the esterification of glycerol with nonanoic acid using acid catalysts. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) is traditionally employed at concentrations of 1–5% (w/w) under reflux conditions (120–150°C). The reaction proceeds via nucleophilic acyl substitution, with water removal driving equilibrium toward ester formation.

Reaction Conditions:

  • Molar Ratio: 3:1 (nonanoic acid:glycerol) for complete esterification.

  • Time: 6–12 hours, depending on catalyst activity.

  • Yield: 70–85%, with residual mono- and di-esters requiring purification.

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) offer a greener alternative, operating under mild conditions (40–60°C, pH 7–8). This method avoids side reactions and reduces energy consumption.

Advantages:

  • Selectivity: Enzymes preferentially catalyze the formation of triesters over mono/diesters.

  • Sustainability: Biodegradable catalysts align with green chemistry principles.

Industrial Production Methods

Continuous-Flow Reactors

Industrial facilities utilize continuous esterification processes to enhance efficiency. Nonanoic acid and glycerol are fed into tubular reactors with immobilized acid catalysts (e.g., Amberlyst-15). Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature130–140°CMaximizes kinetics
Pressure0.5–1.0 MPaPrevents vaporization
Residence Time30–60 minutesBalances conversion and throughput

Post-reaction, fractional distillation separates Tripelargonin from unreacted substrates and by-products.

Solvent-Free Systems

Recent advancements employ solvent-free systems to reduce waste. Molten nonanoic acid and glycerol react in a stoichiometric ratio, with H2SO4\text{H}_2\text{SO}_4 or ion-exchange resins as catalysts. This approach achieves yields >90% while eliminating solvent recovery costs.

Catalytic Methods Comparison

The choice of catalyst significantly influences reaction efficiency and environmental impact. Below is a comparative analysis:

CatalystTemperature (°C)Time (h)Yield (%)Environmental Impact
Sulfuric Acid130882High (corrosive waste)
Enzymatic (CALB)502478Low (biodegradable)
Ion-Exchange Resin140688Moderate (reusable)

Enzymatic methods, though slower, are preferable for applications requiring high purity and sustainability.

Purification and Characterization

Distillation Techniques

Crude Tripelargonin is purified via short-path distillation under vacuum (0.1–1.0 mmHg) to isolate the triglyceride fraction. This method minimizes thermal degradation, preserving the compound’s integrity.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is employed for analytical validation. Typical conditions include:

  • Column: C18 reverse-phase.

  • Mobile Phase: Acetonitrile/water (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

Spectroscopic Confirmation

  • NMR (1H^1\text{H}): Peaks at δ 4.15–4.30 (glycerol backbone), δ 2.30 (ester carbonyl).

  • FT-IR: Strong absorption at 1740 cm1^{-1} (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

Trinonanoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Tripelargonin serves as a model compound in the study of esterification and transesterification reactions. It is utilized to understand the mechanisms of lipid metabolism and to develop new synthetic pathways for producing other chemical compounds.

Biology

In biological research, Tripelargonin is investigated for its role in lipid metabolism. It has been shown to increase blood levels of the ketone body d-(-)-3-hydroxybutyrate in animal models, indicating potential applications in metabolic studies and therapeutic interventions for metabolic disorders.

Medicine

Tripelargonin has been explored as a drug delivery system, particularly for poorly soluble drugs such as paclitaxel, an anticancer agent. Studies have demonstrated that formulations incorporating Tripelargonin can enhance the bioavailability and efficacy of these drugs through self-microemulsifying drug delivery systems (SMEDDS), achieving rapid self-emulsification and small droplet sizes .

Cosmetic Industry

Due to its emollient properties, Tripelargonin is widely used in cosmetics and personal care products. It acts as a conditioning agent, smoothing agent, and dispersing agent, making it suitable for formulations aimed at skin hydration and protection .

Food Science

Recent studies have indicated that Tripelargonin can be utilized in food packaging techniques due to its biodegradable properties. It is part of a class of compounds that can enhance the shelf life and stability of food products while being environmentally friendly .

Case Study 1: Drug Delivery Systems

A study conducted on the formulation of SMEDDS containing Mexican Tea Herb (MTH) utilized Tripelargonin as a key component. The results showed high self-microemulsifying efficiency with droplet sizes around 30 nm, significantly improving the delivery of poorly soluble drugs.

Case Study 2: Lipid Metabolism in Animal Models

Research involving newborn rhesus monkeys demonstrated that intravenous administration of Tripelargonin resulted in increased plasma levels of propionic acid and other short-chain fatty acids (SCFAs). This finding emphasizes the distinct metabolic pathways influenced by Tripelargonin compared to other medium-chain triglycerides (MCTs).

Case Study 3: Cosmetic Formulations

In a chronic toxicity study involving rats, formulations containing Tripelargonin were tested for safety over extended periods. The results indicated no significant adverse effects on organ function or hematological parameters, supporting its safe use in cosmetic applications .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
ChemistryModel compound for esterification studiesInsights into lipid synthesis mechanisms
BiologyInvestigated for lipid metabolismIncreased levels of ketone bodies in animal models
MedicineDrug delivery systems for anticancer agentsEnhanced bioavailability via SMEDDS
Cosmetic IndustryEmollient in skincare productsEffective conditioning and smoothing properties
Food ScienceBiodegradable food packagingImproved shelf life with environmentally friendly materials

Mechanism of Action

The mechanism of action of trinonanoin in biological systems involves its hydrolysis by lipases to release glycerol and nonanoic acid. These products can then participate in various metabolic pathways. Nonanoic acid, for instance, can be further metabolized through β-oxidation to produce energy .

Comparison with Similar Compounds

Tricaprylin (8.8.8) and Tricaprin (10.10.10)

Tripelargonin’s closest structural analogs are medium-chain triglycerides (MCTs) with varying acyl chain lengths. Key comparisons are summarized in Table 1.

Table 1: Thermal Properties of Saturated Triglycerides

Compound Chain Length Melting Point (°C) Enthalpy of Fusion (kJ/mol) Surface Tension (dyne/cm)
Tricaproin 6.6.6 −25 9.4 -
Tricaprylin 8.8.8 −54 to −51 9.9–11 36.4
Tripelargonin 9.9.9 −30 to −26 10.0–10.7 69.4
Tricaprin 10.10.10 −15 to −9 31.5–33 165.9

Data sourced from .

  • Chain Length and Melting Behavior : Increasing acyl chain length correlates with higher melting points and enthalpies of fusion. Tripelargonin’s odd-numbered carbon chains result in a slightly lower melting point (−30°C) compared to tricaprin (C10:0, −15°C), highlighting the role of molecular symmetry in packing efficiency .
  • Surface Activity : Tripelargonin exhibits a surface tension of 69.4 dyne/cm, significantly higher than tricaprylin (36.4 dyne/cm), likely due to stronger van der Waals interactions from longer chains .

Unsaturated Triglycerides: Triolein (C18:1) vs. Tripelargonin

Unsaturated triglycerides, such as triolein (C18:1), differ markedly in properties due to double bonds:

  • Thermodynamic Stability : The introduction of a single double bond in triolein reduces its surface tension by ~1 dyne/cm compared to tristearin (C18:0), while Tripelargonin’s saturated structure ensures higher thermal stability .
  • Phase-Change Applications : Tripelargonin’s predictable solid-liquid transitions make it superior for thermal energy storage compared to unsaturated variants, which exhibit broader melting ranges due to cis-trans isomerism .

Biological Activity

Tripelargonin, a triglyceride composed of three molecules of pentadecanoic acid (also known as pentadecylic acid), is primarily utilized in cosmetic formulations due to its emollient properties. This article explores the biological activity of Tripelargonin, focusing on its safety, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

Tripelargonin is classified as a triglyceride , which means it consists of three fatty acid chains esterified to a glycerol backbone. Its chemical formula is C45H86O6, and it has unique physical properties that contribute to its function in various applications.

1. Skin Penetration and Absorption

Tripelargonin has been shown to enhance the skin penetration of other compounds. In studies involving animal models, it demonstrated an ability to improve the delivery of active ingredients through the skin barrier, making it valuable in topical formulations .

2. Toxicological Profile

The safety assessment of Tripelargonin indicates that it has a favorable toxicological profile. In acute toxicity studies conducted on rats, doses up to 8.4 ml/kg did not result in significant adverse effects or changes in activity levels . This suggests a low risk for systemic toxicity when used in cosmetic products.

3. Metabolism

Upon absorption, triglycerides like Tripelargonin are hydrolyzed into free fatty acids and glycerol by pancreatic lipases in the small intestine. The fatty acids can then be further metabolized for energy or stored in adipose tissue . The metabolic pathways for triglycerides are essential for understanding their biological effects and safety.

Case Study: Cosmetic Applications

A study evaluated the efficacy of a cosmetic cream containing Tripelargonin compared to a placebo. Key findings included:

  • Hydration Improvement : The group using the cream with Tripelargonin showed a statistically significant increase in skin hydration levels after eight weeks (p < 0.0001) compared to the placebo group.
  • Trans-Epidermal Water Loss (TEWL) : There was a notable reduction in TEWL in the Tripelargonin group, indicating improved skin barrier function (p = 0.021) .
Skin ParameterTripelargonin CreamPlacebo CreamStatistical Significance
HydrationIncreased from 35.9 ± 11.8 to 51.1 ± 10.7 [U]Increased from 42.2 ± 11.9 to 46.2 ± 8.3 [U]p < 0.0001
TEWLDecreased from 21.1 ± 12.3 to 15.3 ± 5.4 [U]Decreased from 20.8 ± 9.0 to 16.1 ± 6.2 [U]p = 0.021

Q & A

Q. What are the standard protocols for isolating Tripelargonin from natural sources, and how can purity be validated?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or column chromatography. Key steps include:

  • Sample Preparation: Use lyophilized plant material to minimize degradation .
  • Purity Validation: Combine NMR spectroscopy (to confirm structural integrity) and mass spectrometry (for molecular weight verification). Triangulate results with HPLC retention times to rule out co-eluting impurities .
  • Quantification: Use UV-Vis spectroscopy with a validated calibration curve for Tripelargonin’s absorbance profile .

Q. Which analytical techniques are most reliable for characterizing Tripelargonin’s structural properties?

Methodological Answer:

  • Primary Techniques:
    • NMR (1D/2D): Assigns proton/carbon shifts and confirms stereochemistry.
    • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
  • Complementary Methods:
    • X-ray Crystallography: For absolute configuration determination (if crystals are obtainable).
    • FT-IR Spectroscopy: Identifies functional groups (e.g., hydroxyl, carbonyl) .

Q. Table 1: Analytical Techniques for Tripelargonin Characterization

TechniquePurposeLimitations
NMRStructural elucidationRequires high sample purity
HRMSMolecular formula confirmationLimited to soluble compounds
X-ray CrystallographyAbsolute configurationDependent on crystal quality

Advanced Research Questions

Q. How can researchers resolve contradictions in Tripelargonin’s reported pharmacological activities across studies?

Methodological Answer:

  • Triangulation of Data: Cross-validate findings using multiple assays (e.g., in vitro enzyme inhibition vs. cell-based models) .
  • Dose-Response Analysis: Ensure activity is concentration-dependent and statistically significant (p < 0.05) across replicates.
  • Control for Matrix Effects: Use identical solvent systems and cell lines to eliminate confounding variables .

Q. What experimental designs are optimal for studying Tripelargonin’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-Omics Integration: Pair transcriptomics (RNA-seq) with proteomics to identify target pathways.
  • Knockout Models: Use CRISPR/Cas9 to silence candidate genes and assess Tripelargonin’s efficacy changes .
  • Kinetic Studies: Employ surface plasmon resonance (SPR) to measure binding affinity to putative targets .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Tripelargonin?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, half-life, and metabolite formation using LC-MS/MS .
  • Tissue Distribution Studies: Radiolabel Tripelargonin to track accumulation in target organs .
  • Species-Specific Factors: Replicate studies in multiple animal models (e.g., rodents vs. zebrafish) to assess translatability .

Q. Table 2: Common Research Gaps and Mitigation Strategies

GapMitigation StrategyKey References
Inconsistent bioactivityStandardize assay conditions and replicates
Poor in vivo bioavailabilityOptimize formulation (e.g., nanoencapsulation)
Unclear molecular targetsUse affinity chromatography + proteomics

Methodological Best Practices

  • Data Validation: Always use ≥2 orthogonal methods (e.g., NMR + HRMS) for compound identification .
  • Reproducibility: Document experimental parameters (e.g., pH, temperature) in detail to enable replication .
  • Ethical Compliance: Adhere to NIH guidelines for preclinical studies, including randomization and blinding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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